Computed Lipophilicity (XLogP3) Head‑to‑Head Comparison with the Benzofuran Carboxamide Analog
The target compound exhibits a computed XLogP3 of 1.6, which is 0.2 log units lower than that of the benzofuran‑2‑carboxamide analog N‑(5‑(2‑methoxyethyl)‑1,3,4‑oxadiazol‑2‑yl)benzofuran‑2‑carboxamide (CAS 1351644‑03‑5, PubChem CID 71781013, XLogP3 = 1.8) [1][2]. This reduction in lipophilicity suggests improved aqueous solubility and potentially lower non‑specific protein binding, making the target compound a more favorable starting point for oral bioavailability optimization [1].
| Evidence Dimension | XLogP3 (calculated octanol‑water partition coefficient) |
|---|---|
| Target Compound Data | XLogP3 = 1.6 |
| Comparator Or Baseline | N‑(5‑(2‑methoxyethyl)‑1,3,4‑oxadiazol‑2‑yl)benzofuran‑2‑carboxamide (XLogP3 = 1.8) |
| Quantified Difference | Δ = –0.2 log units (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 algorithm, PubChem release 2021.05.07 (target) and 2025.04.14 (comparator) |
Why This Matters
Even a 0.2‑unit shift in logP can significantly affect solubility, permeability, and the risk of off‑target promiscuity, directly influencing lead optimization decisions.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 71781014, N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)-2-(methylthio)benzamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1396848-93-3 (accessed 2026-04-29). View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 71781013, N-(5-(2-methoxyethyl)-1,3,4-oxadiazol-2-yl)benzofuran-2-carboxamide. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1351644-03-5 (accessed 2026-04-29). View Source
